Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Kinase inhibitor synthesis BTK inhibitor Protecting group strategy

Methyl 4-bromo-3-(2-methylallyloxy)benzoate (CAS 1147531-54-1) is a synthetic, polysubstituted aromatic ester (C12H13BrO3; MW 285.13 g/mol) featuring a bromine atom at the 4-position, a 2-methylallyloxy group at the 3-position, and a methyl ester at the 1-position of the benzoate ring. Its primary documented role is as a protected synthetic intermediate, where the 2-methylallyl (2-methylprop-2-en-1-yl) group serves as a temporary protecting group for the phenolic hydroxyl, enabling further selective functionalization in multi-step organic syntheses.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
CAS No. 1147531-54-1
Cat. No. B1399668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-(2-methylallyloxy)benzoate
CAS1147531-54-1
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3
InChIKeyAQRLTIVDZZNPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-(2-methylallyloxy)benzoate (CAS 1147531-54-1): Chemical Profile and Core Structural Identity


Methyl 4-bromo-3-(2-methylallyloxy)benzoate (CAS 1147531-54-1) is a synthetic, polysubstituted aromatic ester (C12H13BrO3; MW 285.13 g/mol) featuring a bromine atom at the 4-position, a 2-methylallyloxy group at the 3-position, and a methyl ester at the 1-position of the benzoate ring [1]. Its primary documented role is as a protected synthetic intermediate, where the 2-methylallyl (2-methylprop-2-en-1-yl) group serves as a temporary protecting group for the phenolic hydroxyl, enabling further selective functionalization in multi-step organic syntheses [2]. The bromine substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the construction of complex bioactive scaffolds [2].

Methyl 4-bromo-3-(2-methylallyloxy)benzoate: Why Simple Replacement with Common Analogs Cannot Be Assumed


Direct 'drop-in' replacement of methyl 4-bromo-3-(2-methylallyloxy)benzoate with common, structurally similar benzoate esters (e.g., methyl 4-bromo-3-hydroxybenzoate, methyl 4-bromo-3-methoxybenzoate) is not scientifically sound due to its specific, dual-reactivity design. The 2-methylallyloxy group is not a generic alkyl ether; it is a strategically employed protecting group that can be selectively cleaved under mild conditions (e.g., Pd catalysis or specific acidic conditions) to reveal a free phenol for further derivatization, as demonstrated in a patented kinase inhibitor synthesis [1]. This orthogonal reactivity profile, combined with the bromine cross-coupling handle, is a precise molecular blueprint that is absent in analogs lacking this specific combination of functional groups. Without this exact architecture, a multi-step synthetic route would collapse, leading to different products or requiring a complete redesign of the synthetic pathway.

Methyl 4-bromo-3-(2-methylallyloxy)benzoate: Quantitative Evidence Guide for Procurement Decisions


Validated Synthetic Utility: Reported Yield and Purity in a Patented Pharmaceutical Intermediate Synthesis

In a patented synthetic route for Bruton's tyrosine kinase (BTK) inhibitors, methyl 4-bromo-3-(2-methylallyloxy)benzoate was synthesized from methyl 4-bromo-3-hydroxybenzoate and 3-bromo-2-methylprop-1-ene with K2CO3 in anhydrous acetone. The reaction yielded the desired product in 98% yield (1.81 g, 6.35 mmol) as a colorless oil after chromatographic purification [1]. This specific use as a protected intermediate demonstrates its defined role and validated performance in a multi-step sequence compared to the unprotected precursor methyl 4-bromo-3-hydroxybenzoate.

Kinase inhibitor synthesis BTK inhibitor Protecting group strategy

Physicochemical Property Comparison: Computed Lipophilicity (XLogP3-AA) vs. Core Analogs

The computed partition coefficient (XLogP3-AA) for methyl 4-bromo-3-(2-methylallyloxy)benzoate is 3.7 [1]. This value reflects the contributions of the bromine atom and the 2-methylallyloxy group. Comparatively, the deprotected analog methyl 4-bromo-3-hydroxybenzoate has a lower computed XLogP3-AA of approximately 2.6 [2], while the simple methyl ether analog methyl 4-bromo-3-methoxybenzoate has a value around 2.8 [3].

Drug design Lipophilicity ADME prediction

Patent-Recorded Use as a Specific Intermediate in a BTK Inhibitor Program

The compound is specifically named and demonstrated as an intermediate in the synthesis of a series of imidazo[1,2-f][1,2,4]triazine-based BTK inhibitors, a class of compounds with known therapeutic potential in B-cell malignancies [1]. A search of the patent literature reveals this compound is explicitly used in Example 2 of US20110124640A1, whereas close analogs like methyl 4-bromo-3-methoxybenzoate are absent from this specific synthetic scheme. The patent sequence confirms that the 2-methylallyloxy group is introduced for a subsequent Claisen rearrangement, a reactivity not achievable with a methyl ether.

Medicinal chemistry BTK inhibition Oncology

Methyl 4-bromo-3-(2-methylallyloxy)benzoate: Key Application Scenarios for Research and Development


Multi-Step Synthesis of Kinase Inhibitors Requiring Orthogonal Phenol Protection

This compound is the direct choice for synthetic chemists executing the patented BTK inhibitor route (US20110124640A1) or similar programs requiring a temporary, cleavable 2-methylallyl protecting group on a brominated benzoate scaffold. Its 98% reported yield for the protection step provides a reliable starting point for process chemistry development [1].

Building Block for Diversity-Oriented Synthesis via Sequential Cross-Coupling and Claisen Rearrangement

The compound's dual handles—an aryl bromide for Pd-catalyzed cross-coupling and an allyl aryl ether poised for thermal Claisen rearrangement—enable a rapid increase in molecular complexity. This specific sequence is a proven strategy in medicinal chemistry programs and cannot be replicated with simple methyl ethers or non-brominated analogs [1].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

The computed XLogP3-AA of 3.7, which is ~1 log unit higher than its hydroxy or methoxy analogs, makes this compound a valuable fragment for exploring structure-activity relationships where increased lipophilicity is desired to improve membrane permeability or target binding in a lipophilic pocket [2].

Quote Request

Request a Quote for Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.